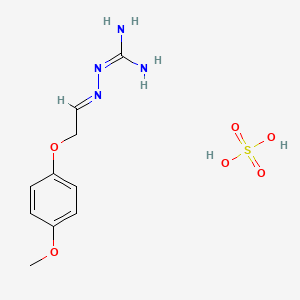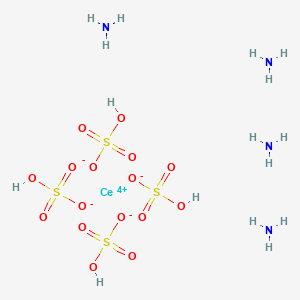
Cerium ammonium sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cerium ammonium sulfate, also known as ammonium cerium(IV) sulfate, is an inorganic compound with the formula (NH₄)₄Ce(SO₄)₄·2H₂O. It is an orange-colored solid that is highly soluble in water and is known for its strong oxidizing properties. This compound is widely used in various chemical and industrial applications due to its ability to act as a potent oxidizing agent .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cerium ammonium sulfate can be synthesized by dissolving cerium(IV) oxide in sulfuric acid, followed by the addition of ammonium sulfate. The reaction is typically carried out under controlled conditions to ensure the complete dissolution of cerium(IV) oxide and the formation of the desired product .
Industrial Production Methods: In industrial settings, this compound is produced by reacting cerium(IV) hydroxide with sulfuric acid and ammonium sulfate. The mixture is then heated to facilitate the reaction and the resulting solution is cooled to precipitate the this compound crystals. These crystals are then filtered, washed, and dried to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: Cerium ammonium sulfate primarily undergoes oxidation-reduction reactions due to the presence of cerium(IV) ions. It is a strong oxidizing agent and can oxidize various organic and inorganic compounds .
Common Reagents and Conditions:
Oxidation Reactions: this compound is commonly used in acidic conditions to oxidize organic compounds such as alcohols, aldehydes, and ketones.
Reduction Reactions: In the presence of reducing agents, cerium(IV) ions can be reduced to cerium(III) ions.
Major Products Formed: The major products formed from the oxidation reactions involving this compound include oxidized organic compounds (e.g., carboxylic acids from alcohols) and oxidized inorganic species (e.g., ferric ions from ferrous ions) .
Aplicaciones Científicas De Investigación
Cerium ammonium sulfate has a wide range of applications in scientific research:
Mecanismo De Acción
The primary mechanism of action of cerium ammonium sulfate involves its strong oxidizing properties. Cerium(IV) ions can accept electrons from other compounds, leading to their oxidation. This process is facilitated by the high redox potential of cerium(IV) ions, which makes them effective in various oxidation reactions . The molecular targets and pathways involved include the oxidation of organic functional groups and the conversion of ferrous ions to ferric ions .
Comparación Con Compuestos Similares
Cerium(IV) sulfate: Similar to cerium ammonium sulfate, cerium(IV) sulfate is also a strong oxidizing agent and is used in redox titrations.
Ceric ammonium nitrate: Another cerium(IV) compound, ceric ammonium nitrate, is widely used in organic synthesis as an oxidizing agent.
Uniqueness: this compound is unique due to its high solubility in water and its ability to form stable complexes with various organic and inorganic compounds. This makes it particularly useful in analytical chemistry and organic synthesis .
Propiedades
Fórmula molecular |
CeH16N4O16S4 |
|---|---|
Peso molecular |
596.5 g/mol |
Nombre IUPAC |
azane;cerium(4+);hydrogen sulfate |
InChI |
InChI=1S/Ce.4H3N.4H2O4S/c;;;;;4*1-5(2,3)4/h;4*1H3;4*(H2,1,2,3,4)/q+4;;;;;;;;/p-4 |
Clave InChI |
OKJMLYFJRFYBPS-UHFFFAOYSA-J |
SMILES canónico |
N.N.N.N.OS(=O)(=O)[O-].OS(=O)(=O)[O-].OS(=O)(=O)[O-].OS(=O)(=O)[O-].[Ce+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3aR,4S,6R,6aR)-4-acetyloxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl acetate](/img/structure/B13801505.png)
![Acetonitrile,[(2S,3R,4S)-2-hydroxy-3,4-dimethoxycyclohexylidene]-](/img/structure/B13801507.png)
![(1S,2S,3R,4R)-3-methylbicyclo[2.2.2]oct-5-ene-2-carbonyl chloride](/img/structure/B13801510.png)
![2H-Pyran, 2,2'-[1,10-decanediylbis(oxy)]bis[tetrahydro-](/img/structure/B13801515.png)
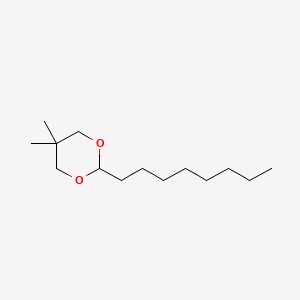
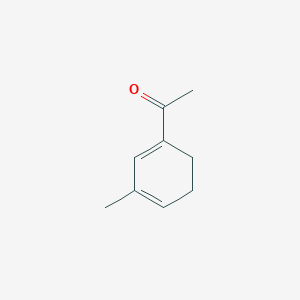
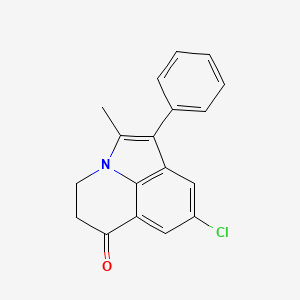
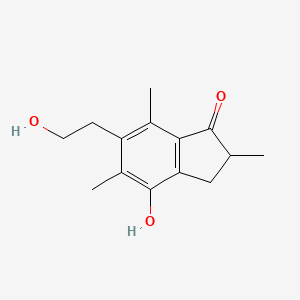
![[(3aS,4S,5S,6E,10Z,11aR)-6-formyl-5-methoxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylpropanoate](/img/structure/B13801538.png)
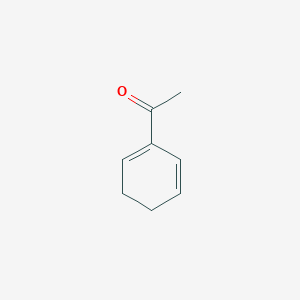
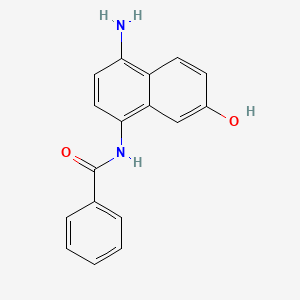
![4-Chloro-3-[(2,5-dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13801567.png)
![1H-Pyrazole-1-aceticacid,4-bromo-3,5-dimethyl-,[[3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methylene]hydrazide(9CI)](/img/structure/B13801568.png)
